2,3,5,6-Tetrafluoro-4-mercaptobenzoic acid

Descripción general

Descripción

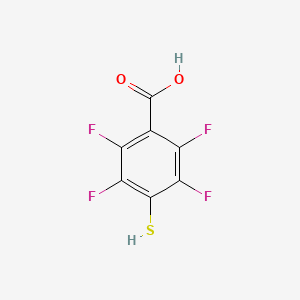

2,3,5,6-Tetrafluoro-4-mercaptobenzoic acid is an organic compound with the molecular formula C7H2F4O2S and a molecular weight of 226.14 g/mol . This compound is characterized by the presence of four fluorine atoms and a mercapto group attached to a benzoic acid core. It is commonly used in various chemical reactions and has significant applications in scientific research and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6-Tetrafluoro-4-mercaptobenzoic acid typically involves the following steps :

Synthesis of 2,3,5,6-Tetrafluorobenzoic acid: This can be achieved through the fluorination of chlorobenzoic acid.

Reaction with Sulfur Compounds: The 2,3,5,6-Tetrafluorobenzoic acid is then reacted with sulfur compounds to introduce the mercapto group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the synthetic routes mentioned above, but they are optimized for large-scale production. This involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality and yield of the final product.

Análisis De Reacciones Químicas

Types of Reactions

2,3,5,6-Tetrafluoro-4-mercaptobenzoic acid undergoes various types of chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form sulfonic acids.

Reduction: The compound can undergo reduction reactions to form thiols.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: Thiols.

Substitution: Various substituted benzoic acids depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Analytical Chemistry

Role as a Reagent:

2,3,5,6-Tetrafluoro-4-mercaptobenzoic acid serves as an effective reagent in analytical chemistry. It aids in the detection and quantification of metal ions in environmental samples through techniques such as:

- Surface-Enhanced Raman Scattering (SERS): The compound acts as a Raman reporter, providing strong signals that facilitate the detection of trace metal ions and biomolecules.

Pharmaceutical Development

Synthesis of Drug Candidates:

The compound is utilized in the synthesis of novel drug candidates. Its properties allow for the creation of compounds with:

- Enhanced Bioactivity: The incorporation of fluorinated groups often leads to improved pharmacokinetic profiles.

- Reduced Toxicity: The mercapto group enables the formation of stable complexes with metal ions, which can be beneficial in drug design.

Material Science

Functional Additive in Polymers:

In material science, this compound is used as an additive to improve the performance of polymers. Key benefits include:

- Thermal Stability: Enhances the thermal resistance of materials.

- Chemical Resistance: Improves durability against various chemicals.

Surface Modification

Enhancing Adhesion Properties:

The compound is applied in modifying surfaces to enhance adhesion properties critical for:

- Coatings: Used in paint and surface coatings to improve adherence.

- Adhesives: Enhances the bonding strength of adhesives used in various industries.

Research in Fluorinated Compounds

Advancements in Electronics and Optics:

The unique properties of this compound make it significant in research focused on fluorinated materials. Applications include:

- Electronics: Used in the development of advanced electronic components.

- Optics: Contributes to innovations in optical materials due to its light-responsive characteristics.

Case Study 1: Immune Checkpoint Therapy Monitoring

A study utilized a digital nanopillar SERS platform incorporating this compound for monitoring immune toxicities in cancer patients undergoing immune checkpoint inhibitor therapy. This platform achieved real-time cytokine counting and allowed for dynamic tracking of immune responses, demonstrating its potential for improving patient management during therapy .

Case Study 2: Biomarker Detection

In clinical settings, this compound has been employed to monitor inflammatory cytokines such as granulocyte-macrophage colony-stimulating factor (GM-CSF). Its ability to function as a sensitive biomarker detector has been pivotal in understanding immune responses and inflammation .

Comparison of Raman Reporters

| Raman Reporter | Raman Peak (cm⁻¹) | Biological Target |

|---|---|---|

| This compound | 1380 | Cytokines (e.g., FGF-2) |

| 4-Mercaptobenzoic Acid | 1080 | Various cancer biomarkers |

Mecanismo De Acción

The mechanism of action of 2,3,5,6-Tetrafluoro-4-mercaptobenzoic acid involves its interaction with molecular targets such as enzymes and metal ions . The mercapto group can form strong bonds with metal ions, which can inhibit or activate enzyme activity. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in various chemical and biological processes.

Comparación Con Compuestos Similares

Similar Compounds

2,3,5,6-Tetrafluorobenzoic acid: Lacks the mercapto group, making it less reactive in certain chemical reactions.

4-Mercaptobenzoic acid: Lacks the fluorine atoms, resulting in different reactivity and stability profiles.

Uniqueness

2,3,5,6-Tetrafluoro-4-mercaptobenzoic acid is unique due to the presence of both fluorine atoms and a mercapto group. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it a versatile compound in various applications.

Actividad Biológica

2,3,5,6-Tetrafluoro-4-mercaptobenzoic acid (TFMBA) is a fluorinated derivative of mercaptobenzoic acid that has garnered attention in various fields, particularly in biochemistry and nanotechnology. Its unique chemical structure allows it to serve as an effective Raman reporter in surface-enhanced Raman scattering (SERS) applications. This article reviews the biological activity of TFMBA, focusing on its applications in biosensing and potential therapeutic implications.

- Molecular Formula : C₇H₂F₄O₂S

- Molecular Weight : 226.14 g/mol

- CAS Number : 5211-44-9

- Melting Point : 153 °C

1. SERS Applications

TFMBA is primarily utilized as a SERS reporter due to its strong Raman signal which can be effectively enhanced by metallic nanoparticles. This feature makes it particularly useful for detecting various biomolecules at low concentrations.

| Raman Reporter | Raman Peak (cm⁻¹) | Biological Target |

|---|---|---|

| TFMBA | 1380 | Cytokines (e.g., FGF-2) |

| 4-Mercaptobenzoic Acid (MBA) | 1080 | Various cancer biomarkers |

In studies, TFMBA has been coupled with detection antibodies to create specific SERS nanotags for identifying cytokines involved in immune responses, demonstrating its potential in monitoring immune-related adverse events during cancer therapies .

2. Detection of Biomarkers

TFMBA's ability to function as a sensitive biomarker detector has been explored in various clinical settings. For instance, it has been employed to monitor inflammatory cytokines such as granulocyte-macrophage colony-stimulating factor (GM-CSF), which plays a crucial role in immune response and inflammation .

Case Study 1: Immune Checkpoint Therapy Monitoring

A study developed a digital nanopillar SERS platform using TFMBA to track immune toxicities in patients receiving immune checkpoint inhibitors. The platform achieved real-time cytokine counting and provided insights into the risk of developing severe immune-related adverse events . This method allowed for the longitudinal monitoring of cytokine levels, aiding in timely therapeutic adjustments.

Case Study 2: Liquid Biopsy Applications

TFMBA has also been integrated into liquid biopsy technologies aimed at detecting circulating tumor DNA (ctDNA). In these applications, TFMBA was used to enhance the sensitivity of assays designed to identify cancer biomarkers from blood samples, demonstrating its utility in early cancer detection and monitoring treatment efficacy .

Research Findings

Recent research highlights the effectiveness of TFMBA in various biosensing applications:

- Sensitivity : The use of TFMBA as a Raman reporter allows for detection limits as low as 12 attomolar (aM) concentrations in biological samples, significantly enhancing the sensitivity of diagnostic assays .

- Specificity : The unique Raman peaks generated by TFMBA facilitate multiplexing capabilities, enabling simultaneous detection of multiple biomarkers without signal interference .

Propiedades

IUPAC Name |

2,3,5,6-tetrafluoro-4-sulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F4O2S/c8-2-1(7(12)13)3(9)5(11)6(14)4(2)10/h14H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USFMEWZQIHKRDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)S)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60200120 | |

| Record name | 2,3,5,6-Tetrafluoro-4-mercaptobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60200120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5211-44-9 | |

| Record name | 2,3,5,6-Tetrafluoro-4-mercaptobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005211449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5211-44-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168719 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3,5,6-Tetrafluoro-4-mercaptobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60200120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5,6-Tetrafluoro-4-mercaptobenzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,5,6-Tetrafluoro-4-mercaptobenzoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XHG3CU8QRS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2,3,5,6-Tetrafluoro-4-mercaptobenzoic acid enable the measurement of thiol concentrations?

A1: this compound exists primarily in its oxidized disulfide form (referred to as BSSB in the research paper []). This disulfide reacts with thiols (molecules containing a -SH group) in a reversible exchange reaction. This exchange reaction leads to a broadening of the 19F NMR signal of BSSB, which can be directly measured. The extent of broadening is proportional to the concentration of thiols present in the sample, thus allowing for their quantification. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.